molecular formula C16H15F2N3O3 B2665001 4-((2,4-Difluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid CAS No. 1048006-33-2

4-((2,4-Difluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid

Cat. No. B2665001
CAS RN: 1048006-33-2
M. Wt: 335.311
InChI Key: PVFCKIULEPESOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of amide bonds and the introduction of the fluorine atoms. The exact synthetic route would depend on the availability of starting materials and the desired yield and purity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and pyridine), the polar carboxylic acid group, and the two amino groups. The presence of fluorine atoms on the phenyl ring would significantly affect the electronic properties of the molecule .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, including acid-base reactions due to the presence of both acidic and basic functional groups. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be soluble in polar solvents due to the presence of polar functional groups. The fluorine atoms could also affect its properties, such as its acidity and reactivity .

Scientific Research Applications

Optical Gating and Synthetic Ion Channels

One application involves the use of related compounds for optical gating in synthetic ion channels. For instance, 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid has been utilized as a photolabile protecting group, demonstrating the potential of optical gating in nanofluidic devices. This application highlights the integration of nanostructures into multifunctional devices for controlled release, sensing, and information processing, potentially relevant to the subject compound due to structural similarities (Ali et al., 2012).

Molecular Docking and Biological Activities

Another significant application is in molecular docking and biological activity studies. For example, compounds structurally related to "4-((2,4-Difluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid" have been examined for their interactions with biological targets. The study of butanoic acid derivatives, through spectroscopic and structural investigations, including DFT calculations and molecular docking, reveals their potential in inhibiting biological targets such as Placenta growth factor (PIGF-1), suggesting implications for pharmacological importance (Vanasundari et al., 2018).

Supramolecular Synthons in Crystal Structures

Research into the crystal structures of related compounds, such as N-(aryl)-succinamic and maleamic acids, including a case study on 4-oxo-4-(pyridin-2-ylamino)butanoic acid, has uncovered various supramolecular synthons. These studies offer insights into the hydrogen bonding and Van der Waals interactions within molecular structures, which are essential for understanding the chemical and physical properties of new compounds (Prakash Shet M et al., 2018).

Nonlinear Optical Materials and Computational Chemistry

Furthermore, the exploration of related butanoic acid derivatives in the context of nonlinear optical (NLO) materials and computational chemistry offers another avenue of application. Studies involving DFT calculations, molecular docking, and spectroscopic analyses can help identify and design new materials with desirable electronic, optical, and biological properties (K. Vanasundari et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, it could interact with biological targets in the body. The presence of fluorine atoms could enhance its binding affinity to certain targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper safety measures should be taken when handling this compound, especially considering the presence of fluorine atoms .

Future Directions

Future research on this compound could involve exploring its potential applications, such as in pharmaceuticals or materials science. Further studies could also investigate its reactivity and properties in more detail .

properties

IUPAC Name

4-(2,4-difluoroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O3/c17-11-3-4-13(12(18)6-11)21-15(22)7-14(16(23)24)20-9-10-2-1-5-19-8-10/h1-6,8,14,20H,7,9H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFCKIULEPESOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(CC(=O)NC2=C(C=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,4-Difluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid

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